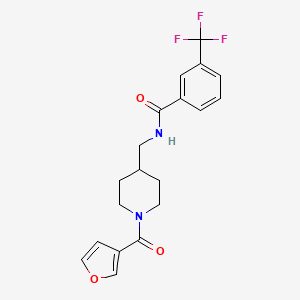
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to achieve the complex final product. For instance, the synthesis of similar N, N-diethyl benzamide derivatives involves aryllithium reactions with carbon dioxide to form the labelled acid, subsequently transformed into the amide (Gawell, 2003). Although not the exact compound, this process highlights the intricate steps involved in synthesizing complex benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives reveals insights into their chemical behavior and interactions. For example, the analysis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole showcases the electrophilic substitution reactions and the significance of the furan moiety in the molecular structure, affecting reactivity and potential biological activity (Aleksandrov & El’chaninov, 2017).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. For instance, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole involve electrophilic substitution reactions, which are crucial for further chemical modifications and elucidating the compound's reactivity pattern (Aleksandrov & El’chaninov, 2017).
Applications De Recherche Scientifique
PET Imaging of Microglia
A notable application involves the use of positron emission tomography (PET) imaging agents targeting microglia-specific markers, such as the macrophage colony-stimulating factor 1 receptor (CSF1R). Compounds like [11C]CPPC, which shares structural similarities with N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, have been developed for noninvasive imaging of reactive microglia and disease-associated microglia in neuroinflammation and neurodegenerative disorders. These agents enable the study of the immune environment in the central nervous system malignancies and the monitoring of neuroinflammatory effects of immunotherapies (Horti et al., 2019).
Anti-Acetylcholinesterase Activity
Research into the synthesis and evaluation of piperidine derivatives, including those resembling the chemical structure , has shown significant anti-acetylcholinesterase (AChE) activity. Such compounds have potential therapeutic applications in the treatment of neurodegenerative diseases like Alzheimer's, where AChE inhibitors play a crucial role. The introduction of bulky moieties or specific groups into the benzamide structure can dramatically enhance anti-AChE activity, demonstrating the compound's relevance in medicinal chemistry (Sugimoto et al., 1990).
Synthesis and Characterization of Novel Compounds
The compound's framework is also utilized in the synthesis and characterization of novel benzamides and their metal complexes, demonstrating anti-bacterial activities. Such studies provide insights into the structural features critical for biological activity and the potential for developing new antibacterial agents. Metal complexes, for instance, have shown enhanced activities compared to their ligand counterparts, highlighting the importance of such compounds in drug development and materials science (Khatiwora et al., 2013).
Propriétés
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c20-19(21,22)16-3-1-2-14(10-16)17(25)23-11-13-4-7-24(8-5-13)18(26)15-6-9-27-12-15/h1-3,6,9-10,12-13H,4-5,7-8,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKWTBBCTGQCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

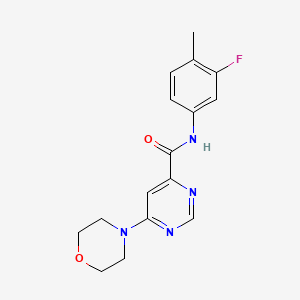
![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2493716.png)
![2-[2-(Trifluoromethyl)pyridin-4-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2493718.png)
![4-(benzylsulfonyl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2493720.png)
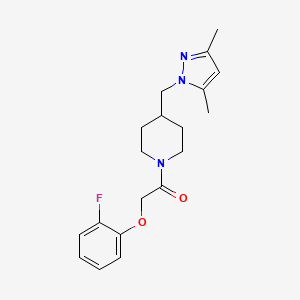
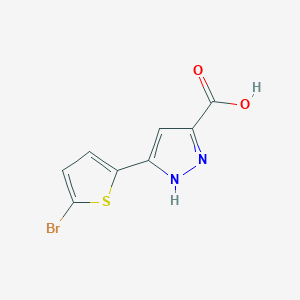
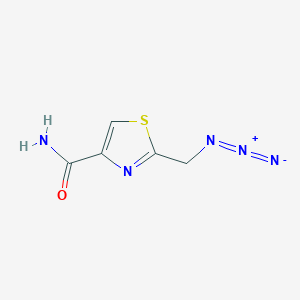

![5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2493728.png)

![methyl (1S,4aS,5R,7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)
![Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2493732.png)

![(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid](/img/structure/B2493735.png)